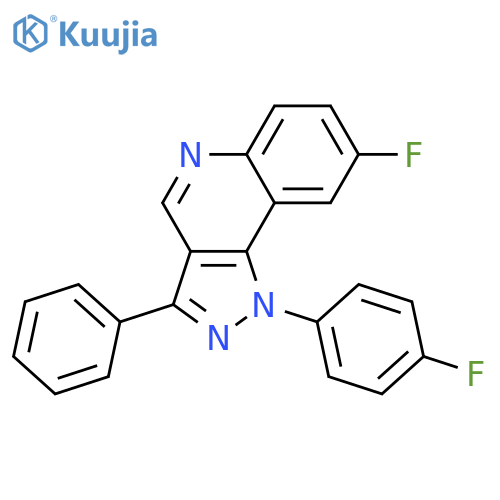

Cas no 901263-61-4 (8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

-

- 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline

- 8-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline

-

- インチ: 1S/C22H13F2N3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H

- InChIKey: TVXWPDNNONOYLB-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(F)=CC=2)C2N(C3=CC=C(F)C=C3)N=C(C3=CC=CC=C3)C=2C=1

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-1118-3mg |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

901263-61-4 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1118-4mg |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

901263-61-4 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1118-40mg |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

901263-61-4 | 90%+ | 40mg |

$140.0 | 2023-05-22 | |

| Life Chemicals | F3407-1118-2mg |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

901263-61-4 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1118-10mg |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

901263-61-4 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1118-25mg |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

901263-61-4 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1118-10μmol |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

901263-61-4 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1118-20μmol |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

901263-61-4 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1118-2μmol |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

901263-61-4 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3407-1118-15mg |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline |

901263-61-4 | 15mg |

$89.0 | 2023-09-10 |

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline 関連文献

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinolineに関する追加情報

Introduction to 8-Fluoro-1-(4-Fluorophenyl)-3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline (CAS No. 901263-61-4)

8-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901263-61-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of this molecule, particularly the presence of fluorine atoms and the pyrazoloquinoline scaffold, contribute to its potential therapeutic applications.

The pyrazoloquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The incorporation of fluorine atoms, such as in the 8-fluoro and 4-fluorophenyl substituents, can significantly enhance the pharmacological properties of the molecule by improving its metabolic stability, lipophilicity, and binding affinity to target proteins. These modifications are crucial for optimizing the drug-like properties of compounds in the early stages of drug discovery.

Recent studies have highlighted the potential of 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline as a promising lead compound for the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against a panel of human cancer cell lines. The researchers found that the compound selectively inhibits the growth of cancer cells while showing minimal toxicity towards normal cells. This selective cytotoxicity is attributed to its ability to disrupt key signaling pathways involved in cell proliferation and survival.

In addition to its anticancer properties, 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has also shown promise in other therapeutic areas. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound possesses significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory effects were observed both in vitro and in vivo, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a long half-life, which are desirable characteristics for a potential therapeutic agent. Furthermore, the compound has demonstrated low toxicity in animal models, indicating a wide therapeutic window.

The structural optimization of 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is an ongoing area of research. Scientists are exploring various strategies to enhance its potency and selectivity by modifying different parts of the molecule. For example, substituting different functional groups on the phenyl rings or altering the position of fluorine atoms can lead to compounds with improved biological activities. These efforts aim to identify more potent and selective derivatives that can be advanced into clinical trials.

Clinical trials are essential for validating the safety and efficacy of new drugs. While 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is still in the preclinical stage, early results are encouraging. The compound has shown promising activity in preclinical models of cancer and inflammation, setting the stage for further development. If successful in clinical trials, this compound could potentially offer new treatment options for patients suffering from these diseases.

In conclusion, 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901263-61-4) is a promising lead compound with diverse biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further drug development. Ongoing research aims to optimize its structure and evaluate its potential as a novel therapeutic agent for cancer and inflammatory diseases.

901263-61-4 (8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline) 関連製品

- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)

- 1190020-48-4(1-Naphthaldehyde-d7)

- 1261225-45-9(Benzyl N-(1S,3R)-3-Aminocyclohexylcarbamate)

- 1698756-77-2(1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 922117-18-8(N-(2-methoxyethyl)-N'-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)

- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)

- 851403-45-7(N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(naphthalen-2-yloxy)acetamide)

- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)

- 2138042-04-1(6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine)